BenchChemオンラインストアへようこそ!

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

Kinase inhibitor design Scaffold topology Hinge-binding motif

Medicinal chemistry teams targeting FLT3, BTK, or EGFR T790M/L858R should source this 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffold. Its C4-Cl handle enables rapid SNAr diversification to generate hinge-binding motifs, while the C7-F substituent pre-installs metabolic stability not achievable with non-fluorinated or 7-H analogs. The regioisomeric topology engages the kinase hinge in a geometry distinct from the common 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, enabling unique IP space. Procure ≥98% pure building block for a validated three-step sequence: C4 amination, C7 cross-coupling, and N5 alkylation.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
Cat. No. B15071262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=NC=N2)Cl)F
InChIInChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H
InChIKeyROURMPCBSJROBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine – Core Scaffold Identity for Kinase-Targeted Library Synthesis


4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-30-5) is a 9-deazapurine heterocyclic building block comprising a pyrrolo[3,2-d]pyrimidine core with chlorine at C4 and fluorine at C7 . This regioisomeric scaffold is distinguished from the more common 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework and serves as a versatile intermediate for constructing 4,5,7-trisubstituted kinase inhibitor libraries via sequential SNAr, cross-coupling, and N-alkylation reactions [1]. The compound is supplied at ≥95% purity (CAS 1311275-30-5) and is classified as a harmful/irritant under GHS07 .

Why 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Isomers


The pyrrolopyrimidine family encompasses three regioisomers—pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[3,4-d]pyrimidine—each presenting a distinct spatial arrangement of hydrogen-bond donor/acceptor vectors and halogen substitution sites [1]. In kinase inhibitor design, the N5–C7 edge of the pyrrolo[3,2-d] isomer engages the hinge region of the ATP-binding pocket in a topology that cannot be recapitulated by the pyrrolo[2,3-d] (7-deazapurine) scaffold [2]. The C4 chlorine serves as a synthetic handle for SNAr diversification, while the C7 fluorine imparts electronic modulation and metabolic stability that are absent in the non-fluorinated or 7-H analogs. Simple substitution with an alternative pyrrolopyrimidine isomer or a differently halogenated analog would alter both the pharmacophoric geometry and the downstream synthetic tractability [3].

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine – Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Scaffold Confers Distinct Kinase Hinge-Binding Geometry vs. 7-Deazapurine Isomers

The pyrrolo[3,2-d]pyrimidine scaffold positions the N5 nitrogen and C7 substituent on the same edge, engaging the kinase hinge region with a donor–acceptor pair that differs fundamentally from the pyrrolo[2,3-d]pyrimidine (7-deazapurine) topology, where the corresponding edge presents N7 and C5 [1]. In a comparative study of halogenated pyrrolo[3,2-d]pyrimidines, compound 1 (2,4-dichloro) exhibited antiproliferative IC50 values of 6.8 ± 2.8 µM (L1210), 25 ± 2 µM (CEM), and 19 ± 3 µM (HeLa), while the C7-iodo analog (compound 2) achieved sub-micromolar potency (0.93, 4.9, and 0.92 µM respectively), demonstrating that the C7 position is a critical potency determinant [1]. The 4-chloro-7-fluoro substitution pattern in the target compound provides a balanced electronic profile for further C7 diversification that is inaccessible from pyrrolo[2,3-d]pyrimidine starting materials.

Kinase inhibitor design Scaffold topology Hinge-binding motif

C4-Chlorine SNAr Reactivity Enables Regioselective Derivatization Not Achievable with C4-H or C4-F Analogs

The C4 chlorine atom in 4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is the primary site for nucleophilic aromatic substitution (SNAr), enabling regioselective introduction of amines, alkoxides, and thiols at C4 without competing reactivity at C7 [1]. In the published solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, the 4-chloro intermediate undergoes SNAr with diverse amines in high yields, followed by sequential C7 cross-coupling and N5 alkylation [1]. By contrast, the 4-H or 4-F analogs lack this reactive handle, requiring pre-functionalization or alternative synthetic strategies that reduce overall step efficiency.

Parallel synthesis SNAr substitution Kinase inhibitor library

Physicochemical Property Differentiation: LogP and Hydrogen-Bond Profile vs. Regioisomeric and Dehalogenated Analogs

The measured LogP of 4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is 1.50, with 2 hydrogen-bond acceptors and 1 hydrogen-bond donor . This lipophilicity falls within the optimal range for CNS drug-like chemical space and is lower than that of the 2,4-dichloro analog (estimated LogP ~2.0) and higher than the unsubstituted pyrrolo[3,2-d]pyrimidine (estimated LogP ~0.3) [1]. The balanced HBA/HBD profile (2/1) is compatible with blood-brain barrier penetration guidelines, whereas the pyrrolo[2,3-d]pyrimidine regioisomer 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS 582313-57-3) presents an altered HBA/HBD arrangement due to N7 vs. N5 positioning .

Physicochemical profiling Lipophilicity Drug-likeness

Available Purity and Analytical Characterization Enabling Reproducible SAR vs. Non-Certified Commercial Sources

The compound is commercially available at ≥95% purity (CAS 1311275-30-5, MDL MFCD19105251) with full analytical documentation including NMR, HPLC, and LC-MS [REFS-1, REFS-2]. Procurement from vendors providing NLT 98% purity with batch-specific certificates of analysis ensures reproducibility in SAR campaigns, whereas generic pyrrolo[3,2-d]pyrimidine building blocks from non-specialist suppliers frequently lack rigorous purity certification or arrive with undocumented halogenation patterns [1].

Quality control Analytical characterization Reproducibility

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine – Optimal Application Scenarios for Medicinal Chemistry and Chemical Biology Procurement


Kinase Inhibitor Library Synthesis via Sequential C4, C7, and N5 Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries should procure 4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine as the central building block for a three-step diversification sequence: (1) SNAr at C4 with primary or secondary amines to generate hinge-binding motifs; (2) Suzuki or Sonogashira cross-coupling at C7 to introduce aryl/alkynyl groups that occupy the selectivity pocket; and (3) N5 alkylation to modulate physicochemical properties [1]. This strategy was validated by the synthesis and profiling of a 48-kinase panel that identified a selective FLT3 inhibitor [1].

C7-Fluorine Metabolic Stability Optimization in Lead Series

SAR programs targeting kinases with known metabolic liabilities at the C7 position (e.g., CYP-mediated oxidation of C7-aryl or C7-alkyl substituents) can use the C7-fluoro intermediate to pre-install a metabolically stable fluorine atom before further derivatization [2]. Crystallographic studies with SHMT2 inhibitors have demonstrated that fluorine-substituted pyrrolo[3,2-d]pyrimidines maintain key polar contacts while enhancing metabolic stability compared to non-fluorinated analogs [2].

Regioisomer-Controlled Chemical Probe Synthesis for Target ID

Chemical biology groups developing kinase-targeted chemical probes should select the pyrrolo[3,2-d]pyrimidine isomer over the pyrrolo[2,3-d] isomer when the target kinase is known to prefer a 9-deazapurine hinge-binding mode (e.g., FLT3, BTK, EGFR T790M/L858R mutant) [3]. The 4-chloro-7-fluoro substitution pattern provides the correct scaffold topology and synthetic versatility for iterative probe optimization [3].

Procurement for Academic Medicinal Chemistry Teaching and Training Laboratories

The commercial availability of 4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine at ≥95% purity with full analytical documentation makes it suitable for graduate-level organic synthesis and medicinal chemistry laboratory courses that emphasize sequential heterocycle functionalization, SNAr reaction optimization, and purity-driven SAR interpretation .

Quote Request

Request a Quote for 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.